2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine
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Overview
Description
2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, and a pyrimidinyl group substituted with a methyl group at the 4 position. The sulfide linkage connects these two aromatic systems, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The starting materials for this synthesis include 2,6-dichlorobenzyl chloride and 4-methyl-2-pyrimidinyl boronic acid. The reaction is catalyzed by palladium acetate in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfide linkage can be oxidized to sulfoxide or sulfone, and reduced back to sulfide.
Coupling Reactions: The pyrimidinyl group can participate in further coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Various substituted benzyl derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the original compound
Scientific Research Applications
2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine: Shares a similar benzyl and pyrimidinyl structure but with an imidazole ring.
2,6-Di-tert-butyl-4-methylpyridine: Another pyridine derivative with different substituents
Uniqueness
2,6-DICHLOROBENZYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is unique due to its specific combination of benzyl and pyrimidinyl groups connected by a sulfide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H10Cl2N2S |
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Molecular Weight |
285.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-5-6-15-12(16-8)17-7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3 |
InChI Key |
WCZPZDLTYXMSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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